molecular formula C16H23F3N4O4 B2819383 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2097925-55-6

4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No. B2819383
CAS RN: 2097925-55-6
M. Wt: 392.379
InChI Key: AORYIVBXNFUOIV-UHFFFAOYSA-N
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Description

4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H23F3N4O4 and its molecular weight is 392.379. The purity is usually 95%.
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Scientific Research Applications

Central Nervous System Drug Development

Compounds structurally related to the one have been evaluated for their potential in treating central nervous system (CNS) disorders. For example, glycine transporter 1 inhibitors, which share a resemblance in the complexity of their molecular structure, have been identified as potential therapeutic agents for CNS disorders, demonstrating significant effects on cerebrospinal fluid glycine levels in rats, suggesting their utility in modulating neurotransmitter systems (Yamamoto et al., 2016).

Tubulin Inhibitors for Cancer Therapy

Another research avenue involves the discovery of antiproliferative agents targeting tubulin, a key protein in cell division. Compounds such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as new chemotypes acting as tubulin inhibitors, suggesting their potential application in cancer therapy by disrupting mitotic cell division (Krasavin et al., 2014).

Radiopharmaceuticals Development

Research into mixed ligand tricarbonyl complexes indicates the potential of certain imidazolidin-based compounds in the development of radiopharmaceuticals, offering new methods for labeling bioactive molecules for diagnostic purposes, including imaging techniques such as SPECT (Mundwiler et al., 2004).

properties

IUPAC Name

4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N4O4/c17-16(18,19)10-23-13(24)9-22(15(23)26)12-1-5-21(6-2-12)14(25)20-11-3-7-27-8-4-11/h11-12H,1-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORYIVBXNFUOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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